molecular formula C18H19NO4S B054677 CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER CAS No. 153277-33-9

CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER

Cat. No.: B054677
CAS No.: 153277-33-9
M. Wt: 345.4 g/mol
InChI Key: IHTLHYBTCCLDPR-INIZCTEOSA-N
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Scientific Research Applications

n-Carbobenzoxy-s-phenyl-l-cysteine methyl ester is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme mechanisms and protein structure.

    Medicine: As a reference standard in pharmaceutical testing and impurity profiling.

    Industry: In the production of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Carbobenzoxy-s-phenyl-l-cysteine methyl ester typically involves the protection of the amino group of cysteine with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxyl group with methanol. The thiol group is then protected with a phenyl group. The reaction conditions often involve the use of base catalysts and organic solvents .

Industrial Production Methods

Industrial production methods for n-Carbobenzoxy-s-phenyl-l-cysteine methyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

n-Carbobenzoxy-s-phenyl-l-cysteine methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include disulfides, alcohols, and various protected amino acid derivatives .

Mechanism of Action

The mechanism of action of n-Carbobenzoxy-s-phenyl-l-cysteine methyl ester involves its interaction with various molecular targets, including enzymes and proteins. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other functional groups. The phenyl group on the thiol provides steric hindrance, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    n-Carbobenzoxy-l-cysteine methyl ester: Lacks the phenyl group on the thiol.

    n-Carbobenzoxy-s-phenyl-l-cysteine ethyl ester: Has an ethyl ester instead of a methyl ester.

    n-Carbobenzoxy-s-phenyl-d-cysteine methyl ester: The d-isomer of the compound.

Uniqueness

n-Carbobenzoxy-s-phenyl-l-cysteine methyl ester is unique due to its specific combination of protecting groups and stereochemistry, which makes it particularly useful in selective synthetic applications and as a reference standard .

Properties

IUPAC Name

methyl (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-22-17(20)16(13-24-15-10-6-3-7-11-15)19-18(21)23-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTLHYBTCCLDPR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934719
Record name Methyl N-[(benzyloxy)(hydroxy)methylidene]-S-phenylcysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153277-33-9
Record name S-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153277-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-[(benzyloxy)(hydroxy)methylidene]-S-phenylcysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Cysteine, S-phenyl-N-[(phenylmethoxy)carbonyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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